molecular formula C12H15N B2897772 3-Phenyl-2-azabicyclo[2.2.1]heptane CAS No. 1779859-12-9

3-Phenyl-2-azabicyclo[2.2.1]heptane

Cat. No. B2897772
CAS RN: 1779859-12-9
M. Wt: 173.259
InChI Key: QGRJJXVRWOYCRU-UHFFFAOYSA-N
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Description

3-Phenyl-2-azabicyclo[2.2.1]heptane is a nitrogen-containing heterocycle . It is synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .


Synthesis Analysis

The synthesis of 3-Phenyl-2-azabicyclo[2.2.1]heptane involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be applied to a broad array of substrates . The products of this reaction can be further functionalized to build up a library of bridged aza-bicyclic structures .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-2-azabicyclo[2.2.1]heptane is characterized by a nitrogen-containing heterocycle . It is a bicyclic compound, with the nitrogen atom contributing to one of the rings .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 3-Phenyl-2-azabicyclo[2.2.1]heptane is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be applied to a broad array of substrates .

Scientific Research Applications

Photochemical Synthesis Applications

The rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals through intramolecular [2+2]-photochemical cyclization demonstrates their potential as attractive building blocks for drug discovery. This method highlights the compound's versatility in creating structurally complex and biologically significant molecules (Denisenko et al., 2017).

Aromatase Inhibitory Activity

Compounds synthesized from 3-azabicyclo derivatives, specifically 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione and its variants, have shown significant in vitro inhibition of human placental aromatase. This enzyme is crucial in the conversion of androgens to estrogens, making these compounds potentially valuable in the treatment of hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).

Asymmetric Synthesis for Amino Acid Derivatives

The Aza-Diels-Alder reactions in aqueous solution for derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, facilitated by chiral iminium ions, showcase the compound's role in asymmetric synthesis. This process results in yields and diastereoselectivities that contribute to the field of chiral amino acid derivatives, which are essential for medicinal chemistry and drug design (Waldmann & Braun, 1991).

Safety and Hazards

The safety data sheet for a similar compound, 2-Azabicyclo[2.2.1]hept-5-en-3-one, indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling the compound .

properties

IUPAC Name

3-phenyl-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-9(5-3-1)12-10-6-7-11(8-10)13-12/h1-5,10-13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRJJXVRWOYCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2-azabicyclo[2.2.1]heptane

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